Ethyl 5-fluoropyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-fluoropyrimidine-2-carboxylate is a fluorinated pyrimidine derivative with the molecular formula C7H7FN2O2. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyrimidine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyrimidine-2-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. For instance, starting from 2-aminopyrimidine, diazotization followed by fluorination can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoropyrimidine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.
Substitution Reactions: Other substituents can be introduced into the pyrimidine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrimidine derivatives .
Scientific Research Applications
Ethyl 5-fluoropyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-fluoropyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Ethyl 5-fluoropyridine-2-carboxylate
- Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Comparison: Ethyl 5-fluoropyrimidine-2-carboxylate is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the fluorine atom can influence the compound’s electronic properties, making it more or less reactive in certain reactions .
Properties
IUPAC Name |
ethyl 5-fluoropyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXTQJDIBVTSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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